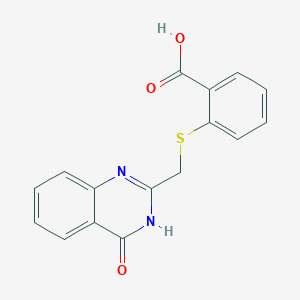

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid

CAS No.: 896024-84-3

Cat. No.: VC4648713

Molecular Formula: C16H12N2O3S

Molecular Weight: 312.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896024-84-3 |

|---|---|

| Molecular Formula | C16H12N2O3S |

| Molecular Weight | 312.34 |

| IUPAC Name | 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]benzoic acid |

| Standard InChI | InChI=1S/C16H12N2O3S/c19-15-10-5-1-3-7-12(10)17-14(18-15)9-22-13-8-4-2-6-11(13)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19) |

| Standard InChI Key | WZUFPMZPYJZNCZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid features a quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. The 4-oxo-3,4-dihydroquinazolin-2-yl subunit is substituted at the methyl position with a thioether (-S-) group, which connects to a benzoic acid moiety at the ortho position. This configuration introduces both lipophilic (thioether and quinazolinone) and hydrophilic (carboxylic acid) domains, influencing its solubility, reactivity, and biological interactions .

IUPAC Nomenclature and Stereochemical Considerations

The systematic name follows IUPAC rules, prioritizing the quinazolinone system as the parent structure. The substituents are numbered to assign the lowest possible locants: the thioether bridge originates from the quinazolinone’s C2 methyl group, while the benzoic acid is attached at the second position of the benzene ring. X-ray crystallographic data for analogous compounds, such as methyl-2-(2-thiocyanatoacetamido)benzoate, confirm planar geometries for the quinazolinone core and non-coplanar arrangements for appended aromatic systems due to steric hindrance .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid can be inferred from methodologies used for related thioether-linked quinazolinones. A plausible route involves:

-

Formation of the Quinazolinone Core: Anthranilic acid derivatives react with chloroacetyl chloride to yield intermediates like methyl-2-(2-chloroacetamido)benzoate, which undergo cyclization with ammonium thiocyanate to form 4-oxo-3,4-dihydroquinazoline-2-thiol .

-

Thioether Formation: The thiol group nucleophilically substitutes a leaving group (e.g., chloride) on a substituted benzyl halide. For instance, coupling 2-(chloromethyl)benzoic acid with the quinazolinone-thiol under basic conditions (e.g., DABCO) facilitates thioether linkage formation .

-

Ester Hydrolysis: If synthesized via a methyl ester precursor (e.g., methyl 2-(((4-oxoquinazolin-2-yl)methyl)thio)benzoate), alkaline hydrolysis yields the free carboxylic acid .

Key Reaction Parameters

-

Catalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) enhances reaction efficiency in Michael addition and cyclization steps, achieving yields >80% under mild conditions .

-

Solvents: Ethanol or methanol reflux promotes inter- and intramolecular cyclization, while acetone optimizes thiocyanate incorporation .

-

Regioselectivity: Steric and electronic factors dictate preferential formation of thiazolo[3,2-a]quinazolines over other isomers, as evidenced by X-ray studies of intermediates .

Industrial Applications and Pharmacological Relevance

Scalable Synthesis and Process Optimization

Continuous flow reactors and automated purification systems could streamline large-scale production. For example, microfluidic systems reduce reaction times from hours to minutes for analogous quinazolinones while maintaining yields >90% . The carboxylic acid group permits salt formation (e.g., sodium or lysine salts) to improve solubility for parenteral formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume